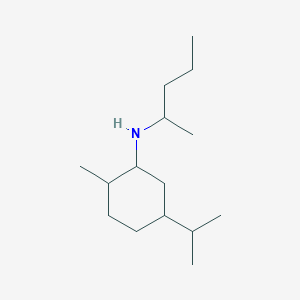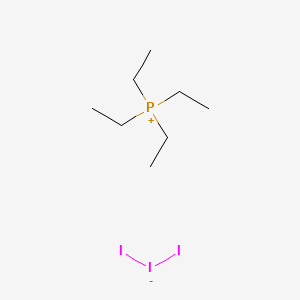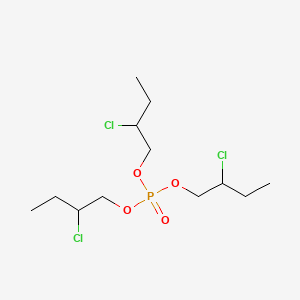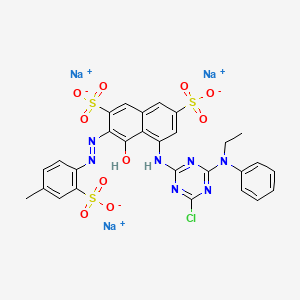![molecular formula C7H10O B14442297 Bicyclo[3.1.1]hept-3-en-2-ol CAS No. 77697-45-1](/img/structure/B14442297.png)
Bicyclo[3.1.1]hept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring. It is commonly found in essential oils of various plants and has a significant role in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to verbenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of verbenol can yield verbanone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Verbenone: Formed through oxidation.
Verbanone: Formed through reduction.
Halogenated Verbenols: Formed through halogenation.
Scientific Research Applications
Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- trans-Verbenol
- cis-Verbenol
- Verbenone
- Verbanone
- Halogenated Verbenols
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its presence in essential oils make it a valuable compound in multiple fields .
Properties
CAS No. |
77697-45-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2 |
InChI Key |
PNOQCFFXXDNXKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)






![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

